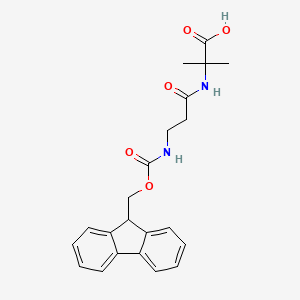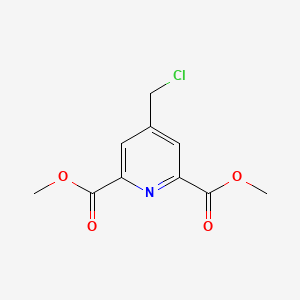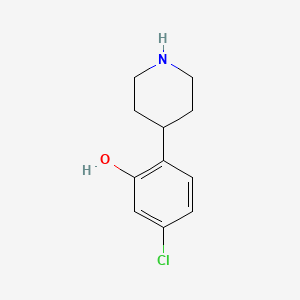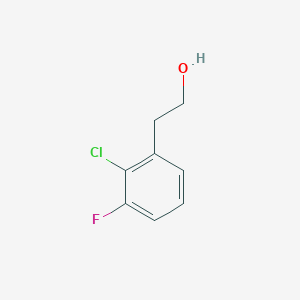
1-Ethynylcyclohexyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate functional group, which is an ester of chloroformic acid. Chloroformates are widely used in organic synthesis due to their reactivity and versatility .
Métodos De Preparación
1-Ethynylcyclohexyl chloroformate can be synthesized through various methods. One common laboratory method involves the reaction of 1-ethynylcyclohexanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure safety and maximize yield .
Industrial production methods may involve the use of continuous flow reactors to handle the hazardous nature of phosgene. In such setups, the reaction conditions are optimized for large-scale production, ensuring consistent quality and yield .
Análisis De Reacciones Químicas
1-Ethynylcyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification: It reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include bases like pyridine to neutralize the HCl formed during the reactions . The major products formed depend on the specific reactants used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-ethynylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to form carbamates, carbonate esters, and mixed anhydrides .
Comparación Con Compuestos Similares
1-Ethynylcyclohexyl chloroformate can be compared with other chloroformates such as methyl chloroformate and ethyl chloroformate. While all these compounds share the chloroformate functional group, their reactivity and applications can differ:
Methyl Chloroformate:
Ethyl Chloroformate: Used in the formation of ethyl carbamates and carboxylic anhydrides.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications, particularly in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
(1-ethynylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H11ClO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h1H,3-7H2 |
Clave InChI |
JLMALVVNPKPYOV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13614848.png)








